molecular formula C10H18N2O2 B3091645 (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1217975-73-9

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B3091645
CAS RN: 1217975-73-9
M. Wt: 198.26 g/mol
InChI Key: UXAWXZDXVOYLII-HTQZYQBOSA-N
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Description

“(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate” is a derivative of 2,5-diazabicyclo[2.2.1]heptane (DBH), a compound that has been used in the synthesis of various chemical structures .


Molecular Structure Analysis

The molecular structure of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is derived from the 2,5-diazabicyclo[2.2.1]heptane (DBH) structure .

Scientific Research Applications

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives through an epimerization–lactamization cascade reaction . This process involves the epimerization of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by an intramolecular aminolysis .

Asymmetric Catalysis

This compound serves as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives, which are used as catalysts in asymmetric catalysis reactions . These catalysts play a crucial role in many chemical reactions where the control of stereochemistry is important .

Preparation of Dicopper (II) Complexes

The compound is used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes . These complexes have various applications in catalysis, bioinorganic chemistry, and materials science .

Antibacterial Applications

A series of chiral 7-substituted naphthyridines, including derivatives of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, were synthesized with a focus on antibacterial agents. These compounds could potentially be used in the development of new antibiotics.

Natural Product-like Motifs

The compound can be utilized to gain access to several interesting natural product-like motifs . Structures including various diazabicyclo-[2.2.1]heptane core structures and proline amides would be available via initial asymmetric Michael addition of a triketopiperazine (TKP), followed by TKP manipulations involving ring-opening .

Biologically Active Products

The diazabicyclo-[2.2.1]heptane structures are especially interesting as core components of biologically active products . These structures are found in many natural products that have diverse biological activities .

Safety and Hazards

The safety and hazards associated with (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for the research and application of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAWXZDXVOYLII-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

134003-84-2, 198989-07-0
Record name (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Boc-2,5-diazabicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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